O-[(2-Methoxyethoxy)methyl]hydroxylamine
Description
Contextualization within Hydroxylamine (B1172632) Chemistry
Hydroxylamine (NH₂OH) is a fundamental inorganic compound that serves as a cornerstone in the synthesis of a vast array of nitrogen-containing molecules. organic-chemistry.org Its bifunctional nature, possessing both a nucleophilic nitrogen and a nucleophilic oxygen, allows for diverse reactivity. The substitution on the oxygen atom to form O-substituted hydroxylamines, also known as alkoxyamines, significantly alters this reactivity profile. rsc.org
O-[(2-Methoxyethoxy)methyl]hydroxylamine belongs to this class of O-substituted hydroxylamines. The MEM group is an acetal (B89532) protecting group, known for its stability under a range of reaction conditions and its susceptibility to cleavage under specific acidic conditions. This characteristic is pivotal to the utility of this compound, as the MEM-protected hydroxylamine can be introduced into a molecule and the protecting group can be subsequently removed to unveil the reactive hydroxylamine functionality at a desired stage of a synthetic sequence.
The presence of the ether linkage within the MEM group also influences the compound's solubility, often rendering it more soluble in organic solvents compared to simpler, unprotected hydroxylamines. This enhanced solubility can be advantageous in achieving homogeneous reaction conditions.
Significance in Advanced Organic Synthesis Strategies
The primary significance of this compound in advanced organic synthesis lies in its role as a protected form of hydroxylamine, which can act as a precursor to various functional groups. Its application is particularly notable in the synthesis of complex molecules where the direct use of hydroxylamine would be incompatible with other functional groups present or with the reaction conditions employed.
One of the key applications of O-substituted hydroxylamines, including the MEM-protected variant, is in the formation of oximes and their derivatives. nih.gov The reaction of an O-substituted hydroxylamine with an aldehyde or a ketone yields an O-substituted oxime. These oximes are versatile intermediates that can be further transformed into other functional groups. For instance, the reduction of oxime ethers is a valuable method for the synthesis of N,O-disubstituted hydroxylamines.
Furthermore, O-protected NH-free hydroxylamines are emerging as important electrophilic aminating reagents. rsc.org They can be used to introduce an amino group into a molecule with high levels of control over stereochemistry and regiochemistry. The MEM group in this compound provides a stable handle that allows for the delivery of the "-ONH₂" moiety, which can then be further manipulated.
The development of methods for the direct preparation of O-substituted hydroxylamines from alcohols has expanded their accessibility and utility in synthesis. organic-chemistry.org A general approach involves the O-alkylation of a protected N-hydroxycarbamate followed by deprotection.
Historical Development of Related O-Substituted Hydroxylamines in Academic Investigations
The exploration of O-substituted hydroxylamines has a rich history rooted in the fundamental studies of hydroxylamine and its derivatives. Early investigations into the reactivity of hydroxylamine revealed its capacity to react at either the nitrogen or the oxygen atom. organic-chemistry.org This led to the development of methods to selectively prepare N-substituted and O-substituted hydroxylamines.
The synthesis of simple alkoxyamines, such as O-methylhydroxylamine (methoxyamine), has been established for a considerable time. wikipedia.org Methods for its preparation include the O-alkylation of hydroxylamine derivatives, such as acetone (B3395972) oxime, followed by hydrolysis. wikipedia.org Another approach involves the methanolysis of hydroxylamine sulfonates. wikipedia.org These early synthetic methods laid the groundwork for the preparation of more complex O-substituted hydroxylamines.
The latter half of the 20th century and the early 21st century witnessed a surge of interest in the application of O-substituted hydroxylamines in organic synthesis. The development of controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), brought alkoxyamines to the forefront of polymer chemistry. cmu.eduucsb.eduacs.org In this context, the reversible cleavage of the C-O bond in alkoxyamines is a key step that allows for the controlled growth of polymer chains. rsc.org
The recognition of O-substituted hydroxylamines as valuable reagents for a broader range of organic transformations, beyond polymerization, has been a more recent development. rsc.org Their use as electrophilic aminating agents and as precursors to a variety of nitrogen-containing heterocycles has expanded their toolkit status in the arsenal (B13267) of synthetic organic chemists. The introduction of various protecting groups, such as the MEM group, has further enhanced their versatility and applicability in multi-step syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(2-methoxyethoxymethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c1-6-2-3-7-4-8-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIWQYDAJYQEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732147 | |
| Record name | O-[(2-Methoxyethoxy)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113952-50-4 | |
| Record name | O-[(2-Methoxyethoxy)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of O 2 Methoxyethoxy Methyl Hydroxylamine in Organic Transformations
Condensation Reactions with Carbonyl Compounds
The reaction of O-[(2-Methoxyethoxy)methyl]hydroxylamine with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of MEM-protected oxime ethers. This transformation is a specific instance of the broader class of reactions between hydroxylamines and carbonyl compounds.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The lone pair of the nitrogen atom in this compound attacks the carbonyl carbon.
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the nitrogen lone pair forms a double bond with the carbon, resulting in a protonated oxime ether.
Deprotonation: A base (often water or the conjugate base of the acid catalyst) removes the proton from the nitrogen, yielding the final, neutral oxime ether product.
This reaction is highly efficient for the preparation of O-protected oximes, which are valuable intermediates in organic synthesis. They can be used as protecting groups for carbonyl compounds or can be further transformed into other functional groups.
While specific kinetic and equilibrium data for the reaction of this compound with a wide range of carbonyl compounds are not extensively documented in publicly available literature, the general principles of oxime formation provide a framework for understanding these aspects. The rate of reaction is influenced by several factors, including the steric and electronic properties of the carbonyl compound, the pH of the reaction medium, and the concentration of the reactants.
The reaction is reversible, and the position of the equilibrium depends on the stability of the reactants and products. The formation of the C=N double bond is generally favored, especially when the resulting oxime ether is stabilized by conjugation or other electronic factors. The removal of water, a product of the reaction, can be employed to drive the equilibrium towards the formation of the oxime ether, in accordance with Le Châtelier's principle.
The pH of the reaction medium is a critical parameter. The reaction rate is typically maximal at a mildly acidic pH (around 4-5). At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. Conversely, at very low pH, the hydroxylamine (B1172632) derivative itself becomes protonated on the nitrogen, which deactivates it as a nucleophile and hinders the initial addition step.
A hypothetical kinetic profile for the formation of an oxime from this compound and a generic aldehyde is presented in the table below, illustrating the expected trend with varying pH.
| pH | Relative Initial Rate of Oxime Formation | Key Mechanistic Feature |
| 1-2 | Low | Protonation of the hydroxylamine nitrogen, reducing its nucleophilicity. |
| 4-5 | High | Optimal balance between free nucleophile concentration and acid catalysis of dehydration. |
| 7-8 | Moderate | Slower dehydration of the carbinolamine intermediate due to lower acid concentration. |
| 10-11 | Low | Lack of sufficient acid catalysis for the elimination of water. |
This table is illustrative and based on general principles of oxime formation.
When this compound reacts with an aldehyde or an unsymmetrical ketone, the resulting oxime ether can exist as a mixture of two geometric isomers, designated as E and Z. The nomenclature is based on the Cahn-Ingold-Prelog priority of the substituents on the C=N double bond.
The ratio of E to Z isomers formed is influenced by a combination of steric and electronic factors during the transition state of the dehydration step. The relative stability of the final isomers also plays a role, although the kinetic product ratio does not always reflect the thermodynamic equilibrium. Generally, the isomer that minimizes steric interactions between the substituents on the carbon and the -O-MEM group on the nitrogen is favored. For aldoximes, the E isomer is often the major product due to less steric hindrance.
| R group in Aldehyde (R-CHO) | Predicted Major Isomer | Predicted Approximate E:Z Ratio | Rationale |
| Methyl | E | > 90:10 | Minimal steric hindrance allows for strong preference for the less crowded isomer. |
| Isopropyl | E | 80:20 | Increased steric bulk of the R group leads to a slightly lower selectivity. |
| tert-Butyl | E | 70:30 | Significant steric hindrance can decrease the energy difference between the E and Z transition states. |
| Phenyl | E | > 95:5 | Electronic factors and the planarity of the phenyl group can enhance selectivity. |
This table is illustrative and based on general principles of stereoselectivity in oxime formation.
Nucleophilic Reactivity of the Nitrogen and Oxygen Centers
This compound is an ambident nucleophile, possessing two potential sites for nucleophilic attack: the nitrogen atom and the oxygen atom of the hydroxylamine moiety. The preferred pathway of attack is dependent on the nature of the electrophile and the reaction conditions, often explained by Hard and Soft Acid-Base (HSAB) theory.
The nitrogen atom in this compound is generally considered the softer and more nucleophilic center. Its lone pair is more available for donation compared to the oxygen lone pairs, which are influenced by the electronegativity of the oxygen atom itself and the adjacent MEM-protected oxygen. As a result, in reactions with soft electrophiles, such as alkyl halides or Michael acceptors, N-attack is typically the favored pathway.
The condensation reaction with carbonyl compounds, as discussed in section 3.1, is a prime example of an N-attack pathway. The carbonyl carbon is a relatively hard electrophile, but the initial reversible addition is dominated by the higher nucleophilicity of the nitrogen.
The oxygen atom of the hydroxylamine is a harder nucleophilic center compared to the nitrogen. While less common, O-attack can occur with hard electrophiles. For instance, in reactions with hard Lewis acids or acylating agents under certain conditions, interaction with the oxygen atom can be significant.
However, in the case of this compound, the oxygen of the hydroxylamine moiety is already protected by the MEM group, which sterically and electronically disfavors further reaction at this site. The primary oxygen available for nucleophilic attack would be the one within the MEM group itself, which is ether-like and generally unreactive as a nucleophile under standard conditions. Therefore, for the hydroxylamine functionality, O-attack is significantly suppressed due to the presence of the MEM protecting group. Any observed "O-attack" would more likely refer to reactions of the unprotected hydroxylamine, where the oxygen can compete with the nitrogen for electrophiles. In the context of the MEM-protected compound, the dominant nucleophilic character is expressed through the nitrogen atom.
A study on methylated hydroxylamines showed that O-methylation blocks the typical O-phosphorylation pathway seen with hydroxylamine itself, forcing a slower N-attack. nih.gov This supports the idea that substitution on the oxygen, as in MEM-hydroxylamine, directs the nucleophilic reactivity towards the nitrogen center.
Influence of Substrate and Reaction Conditions on Regioselectivity
The regioselectivity of the addition of hydroxylamine derivatives to unsaturated systems is a critical factor in determining the structure of the final product. While specific studies detailing the regioselective addition of this compound to various substrates are not extensively documented in the reviewed literature, general principles of hydroxylamine chemistry can provide insight. The regiochemical outcome of such reactions is typically governed by a combination of steric and electronic factors of both the hydroxylamine and the substrate, as well as the reaction conditions, including the solvent and the presence of catalysts.
In the context of Michael additions to α,β-unsaturated carbonyl compounds, the nitrogen atom of the hydroxylamine typically acts as the nucleophile. The regioselectivity can be influenced by the substitution pattern of the alkene. For instance, in reactions with unsymmetrical alkenes, the addition can, in principle, occur at either of the two carbons of the double bond. The presence of Lewis acids can significantly influence the regioselectivity by coordinating to the substrate and altering its electronic properties, thereby directing the nucleophilic attack of the hydroxylamine. nih.govnih.gov
The solvent can also play a crucial role in modulating regioselectivity. chimia.ch Polar solvents may stabilize charged intermediates or transition states differently than nonpolar solvents, thereby favoring one reaction pathway over another. Furthermore, temperature and pressure can affect the kinetics and thermodynamics of the competing reaction pathways, leading to changes in the observed regioselectivity. chimia.ch
A study on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines highlighted that the addition of Brønsted acids could modulate the regioselectivity of intramolecular C–H insertion reactions. nih.gov This suggests that the acidity of the reaction medium can be a key parameter in controlling the regiochemical outcome of reactions involving hydroxylamine derivatives.
Oxidative Transformations Involving the Hydroxylamine Moiety
The nitrogen atom in hydroxylamines is in a reduced state and can be readily oxidized to various higher oxidation state nitrogenous compounds.
Selective Oxidation Processes to N-Oxides or Other Nitrogenous Products
The oxidation of N,N-disubstituted hydroxylamines is a common method for the preparation of nitrones. chimia.chresearchgate.net Various oxidizing agents have been employed for this transformation, including manganese dioxide (MnO₂), sodium hypochlorite (B82951) (NaOCl), and hypervalent iodine reagents like o-iodoxybenzoic acid (IBX). chimia.ch The choice of oxidant and reaction conditions can influence the selectivity of the oxidation process. For instance, the oxidation of some hydroxylamines with MnO₂ has shown good regioselectivity, comparable to that observed with the more toxic mercuric oxide (HgO). researchgate.net
The table below summarizes common oxidants used for the conversion of hydroxylamines to nitrones, which could potentially be applied to this compound, although specific outcomes would require experimental verification.
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature to reflux | researchgate.net |
| Sodium Hypochlorite (NaOCl) | Biphasic system (e.g., CH₂Cl₂/H₂O), 0 °C to room temperature | chimia.ch |
| o-Iodoxybenzoic Acid (IBX) | DMSO or other polar aprotic solvents, room temperature | chimia.ch |
Mechanistic Pathways of Redox Reactions
The redox reactions of hydroxylamines can proceed through various mechanistic pathways, often involving radical or ionic intermediates. The oxidation of hydroxylamine itself has been studied in different contexts, including its reaction with metal complexes and nitric acid. orientjchem.orgrsc.org These studies reveal that the mechanism is highly dependent on the oxidant and the reaction conditions.
For example, the oxidation of hydroxylamine by nitric acid is an autocatalytic process where nitrous acid acts as an essential catalyst. rsc.org The proposed mechanism involves the oxidation of unprotonated hydroxylamine by N₂O₄ to form a nitroxyl (B88944) diradical (HNO), which is then further oxidized. rsc.org
In enzymatic systems, hydroxylamine oxidoreductase (HAO) catalyzes the oxidation of hydroxylamine to nitrite. nih.gov Mechanistic studies suggest that this process can also lead to the production of nitrous oxide (N₂O) through the incomplete oxidation of hydroxylamine to HNO, which can then dimerize and dehydrate. nih.gov
While these studies provide a general framework for understanding the redox behavior of hydroxylamines, specific mechanistic investigations into the redox reactions of this compound are lacking in the available literature. The presence of the MEM group is expected to influence the electronic properties of the hydroxylamine moiety and could potentially alter the stability of intermediates and the preferred reaction pathways.
Reductive Cleavage and Hydrogenolysis Studies
The N-O bond in hydroxylamines is susceptible to reductive cleavage, a transformation that is widely used in organic synthesis to generate amines. This process can be achieved using various reducing agents. Reductive amination, a powerful method for forming C-N bonds, often involves the in-situ formation of an imine or oxime from a carbonyl compound and an amine or hydroxylamine, followed by reduction. masterorganicchemistry.comsigmaaldrich.comsci-hub.ruorganic-chemistry.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org
The MEM (2-methoxyethoxymethyl) group is a well-known protecting group for alcohols and is known to be cleaved under acidic conditions. mdpi.com Its removal from a hydroxylamine derivative would likely proceed under similar conditions, although specific studies on the reductive cleavage of the N-O bond in conjunction with the deprotection of the MEM group in this compound are not detailed in the provided search results.
Hydrogenolysis, typically employing a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, is another common method for the cleavage of N-O bonds. This method is often used for the deprotection of O-benzyl hydroxylamines. The applicability of hydrogenolysis to cleave the N-O bond in this compound would depend on the specific reaction conditions and the stability of the MEM ether linkage under these conditions.
Rearrangement Reactions
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions that involve the migration of a σ-bond across a π-system. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org The chimia.chchimia.ch-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is a particularly powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org
The aza-Claisen rearrangement is a variation of the Claisen rearrangement where an allylic amine or amide is used as the substrate, leading to the formation of γ,δ-unsaturated imines or amides. tcichemicals.com This reaction can be facilitated by the use of Lewis acids or by forming an amide enolate. tcichemicals.com While there are no specific examples in the reviewed literature of this compound participating in a sigmatropic rearrangement, one could envision a scenario where an N-allyl derivative of this compound undergoes an aza-Claisen-type rearrangement. The feasibility of such a reaction would depend on the ability to synthesize the necessary precursor and the energetic favorability of the rearrangement process. The general scheme for an aza-Claisen rearrangement is depicted below.
The outcome of such a rearrangement, if it were to occur with a derivative of this compound, would be a complex molecule with potential for further synthetic transformations. However, without experimental data, this remains a hypothetical reaction pathway.
Other Rearrangement Mechanisms
Theoretical and Computational Mechanistic Studies
Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of alkoxyamines. While specific computational studies focused exclusively on this compound are sparse, the methodologies applied to analogous alkoxyamines offer significant insight into its potential reactivity, particularly concerning the stability and cleavage of its N-O-C framework. These studies are crucial for understanding reaction pathways, predicting product distributions, and designing new synthetic methodologies.
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are the cornerstone of theoretical investigations into alkoxyamine reactivity. nih.govacademicjournals.org For the broader class of alkoxyamines, DFT methods, such as B3LYP, are employed to calculate the geometries of reactants, transition states, and products. nih.govacademicjournals.org High-level ab initio methods like G3(MP2)-RAD have been used to achieve high accuracy in calculating thermodynamic parameters, often within 4.5 kJ mol⁻¹ of experimental values. nih.gov
These computational approaches are used to investigate key aspects of reaction pathways:
Bond Dissociation Energies (BDEs): Calculations can determine the BDE of the N-O and O-C bonds. This is fundamental to understanding the thermal stability of the molecule and predicting whether reactions will proceed via N-O bond homolysis to form an aminyl radical and a MEM-oxymethyl radical, or via O-C bond cleavage. For related alkoxyamines, studies have shown that N-O bond homolysis is highly dependent on the properties of the nitroxide and alkyl fragments. nih.govanu.edu.au
Influence of Substituents: Theoretical models can quantify the electronic and steric effects of substituents on reactivity. The methoxyethoxy group in MEM-hydroxylamine, for instance, would be modeled to understand its influence on the electron density of the N-O bond and its potential to stabilize or destabilize radical or ionic intermediates.
The table below illustrates the type of data generated from quantum chemical calculations for bond homolysis in representative alkoxyamine systems, providing a framework for how this compound would be analyzed.
| Alkoxyamine System | Bond | Computational Method | Calculated Parameter | Value (kJ/mol) |
| Piperidine-based | N–OC | DFT | Bond Dissociation Energy | Lower than NO–C |
| Indoline-based | N–OC | DFT | Bond Dissociation Energy | Preferred over NO–C |
| Acyclic Alkoxyamine | N–OC | G3(MP2)-RAD//B3-LYP | Free Energy of Homolysis | Lower than cyclic systems |
| Polystyrene-TEMPO Adduct | C–O | Quantitative ESR | Activation Energy (Eact) | 140 |
This table is representative of data for analogous systems and is intended for illustrative purposes, as specific data for this compound is not available in the cited literature.
Transition State Analysis and Energy Landscapes
A critical component of computational mechanistic studies is the location and characterization of transition states (TS). By identifying the TS for a given reaction step, chemists can calculate the activation energy (energy barrier), which governs the reaction rate.
For reactions involving this compound, transition state analysis would involve:
Geometry Optimization: Calculating the lowest energy structure of the transition state.
Frequency Analysis: Confirming the structure as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located TS connects the intended species.
The resulting energy landscapes provide a comprehensive map of a reaction, showing the relative energies of all intermediates and transition states. For alkoxyamines, these landscapes can reveal competitive pathways, such as the competition between N-O and O-C bond homolysis. nih.govanu.edu.au For instance, studies on various alkoxyamines have shown that the free energies of these two cleavage pathways are not correlated; N-O homolysis is more sensitive to the alkyl fragment's properties, while O-C homolysis depends more on the aminyl fragment's structure. nih.govanu.edu.au Such analyses would be invaluable in predicting the behavior of this compound under various thermal, photochemical, or oxidative conditions. rsc.org
Applications in Complex Molecule Synthesis and Organic Methodology Development
Role as a Reagent in Carbonyl Derivatization
One of the most fundamental and widely employed applications of O-[(2-Methoxyethoxy)methyl]hydroxylamine is its reaction with carbonyl compounds. As a derivative of hydroxylamine (B1172632), it readily condenses with aldehydes and ketones to form O-protected oximes. wikipedia.org This reaction is a cornerstone of its utility, serving both synthetic and analytical purposes.
The reaction of this compound with aldehydes or ketones leads to the formation of the corresponding O-protected aldoximes and ketoximes. This transformation involves the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. wikipedia.org The MEM-protected oximes formed are generally more stable than their unprotected counterparts, which can be sensitive to hydrolysis or rearrangement. wikipedia.org
The MEM group serves as a robust protecting group for the oxime's oxygen atom, allowing for subsequent chemical transformations on other parts of the molecule without affecting the oxime functionality. This protected oxime can be a stable intermediate in a multi-step synthesis. For instance, the oxime functionality itself can direct certain reactions or can be converted to other functional groups at a later stage. A prominent example of such a conversion is the Beckmann rearrangement, where an oxime is transformed into an amide. masterorganicchemistry.com If the starting ketone is cyclic, this rearrangement results in a ring expansion, producing a lactam. wikipedia.orgmasterorganicchemistry.com
Table 1: Examples of Carbonyl Derivatization with MEM-Hydroxylamine This table presents hypothetical, yet chemically sound, examples based on established reactivity patterns of hydroxylamines.
| Starting Carbonyl | Product (O-MEM Oxime) | Potential Subsequent Transformation |
|---|---|---|
| Cyclohexanone | Cyclohexanone O-[(2-methoxyethoxy)methyl] oxime | Beckmann Rearrangement to form ε-Caprolactam |
| Benzaldehyde (B42025) | Benzaldehyde O-[(2-methoxyethoxy)methyl] oxime | Reduction to a protected O-benzylhydroxylamine |
| Acetophenone (B1666503) | Acetophenone O-[(2-methoxyethoxy)methyl] oxime | Hydrolysis to release Acetophenone |
In analytical chemistry, particularly in fields like metabolomics and pharmaceutical analysis, it is often necessary to analyze volatile or non-chromophoric carbonyl compounds using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Derivatization with hydroxylamine reagents is a common strategy to enhance the analytical properties of these molecules.
By reacting a carbonyl-containing analyte with this compound, a more stable and often more volatile derivative is produced. This process, known as oximation, can improve chromatographic separation and detection sensitivity. For example, derivatization of steroids with a keto group using a hydroxylamine reagent allows for their analysis by GC-MS. The resulting oxime is more thermally stable than the parent ketone. While specific applications of MEM-hydroxylamine are not extensively documented in this exact context, the principle is well-established with closely related reagents like methoxyamine hydrochloride. wikipedia.org The MEM group would introduce a specific mass fragment (m/z = 89) that could be useful in mass spectrometry for identifying derivatized analytes.
Formation of N,O-Disubstituted Hydroxylamines and Related Heterocycles
The nucleophilic character of the nitrogen atom in this compound allows it to participate in reactions that form new carbon-nitrogen bonds, leading to the synthesis of various N,O-disubstituted hydroxylamines and nitrogen-containing heterocycles. mdpi.com
This compound can act as a nitrogen nucleophile in conjugate addition reactions, also known as Michael additions. In this type of reaction, the hydroxylamine adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. This reaction is a powerful method for C-N bond formation.
The reaction between MEM-hydroxylamine and an α,β-unsaturated ketone would proceed via the nucleophilic attack of the nitrogen on the electron-deficient double bond, typically under basic or neutral conditions. The resulting enolate intermediate is then protonated to give the 1,4-adduct, which is an N,O-disubstituted hydroxylamine derivative. These products are valuable synthetic intermediates. For example, the newly introduced hydroxylamine functionality can be used to construct more complex heterocyclic systems. Studies on the reaction of hydroxylamine with cytosine derivatives have shown that a Michael-type addition to the C5-C6 double bond is a key step. rsc.org
The functional groups present in derivatives of this compound can participate in intramolecular reactions to form or expand rings. While direct examples involving this specific reagent are specialized, its derivatives can be designed to undergo such transformations.
Ring Expansion: As previously mentioned, a ketoxime derived from a cyclic ketone and MEM-hydroxylamine is a precursor for the Beckmann rearrangement. masterorganicchemistry.com This acid-catalyzed reaction involves the migration of an alkyl group anti-periplanar to the oxime's leaving group, resulting in the insertion of the nitrogen atom into the ring and thus expanding it. masterorganicchemistry.com For example, the MEM-oxime of cyclobutanone (B123998) could theoretically be rearranged to a five-membered lactam, a valuable structural motif. This represents a powerful method for ring expansion in synthetic chemistry. youtube.comyoutube.com
Ring Closure (Heterocycle Synthesis): this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. mdpi.com By incorporating both the hydroxylamine and a suitable electrophile within the same molecule, an intramolecular cyclization can be triggered. For instance, a substrate containing a MEM-protected hydroxylamine and a terminal leaving group (like a halide) separated by a suitable carbon chain could undergo intramolecular N-alkylation to form a cyclic hydroxylamine, such as an isoxazolidine (B1194047) derivative. Such heterocycles are prevalent in many biologically active compounds.
Application in Total Synthesis and Semisynthesis
The strategic use of protected hydroxylamines is a feature in the synthesis of complex molecules, including natural products and their analogues. This compound, with its stable MEM protecting group, is well-suited for such endeavors. Its application allows for the introduction of a hydroxylamine or oxime functionality early in a synthetic route, which can then be carried through multiple steps before being unmasked or transformed at a later stage.
A closely related analogue, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, which features a THP protecting group, has been utilized in the synthesis of potential histone deacetylase (HDAC) inhibitors. sigmaaldrich.com This demonstrates the utility of O-protected hydroxylamines in medicinal chemistry and the synthesis of biologically active molecules. In these syntheses, the protected hydroxylamine is often reacted with an activated carboxylic acid to form a protected hydroxamic acid, a key pharmacophore in many HDAC inhibitors.
Furthermore, hydroxylamine-based linkers are employed in chemical biology to create molecular probes. For example, a complex peptidoglycan fragment was functionalized with a methyl N,O-hydroxylamine linker, which then allowed for its conjugation to a fluorescent dye. nih.gov This approach enables the study of interactions between complex biomolecules and their cellular targets. The MEM-hydroxylamine could similarly be used to install a "handle" onto a complex molecule, facilitating its attachment to surfaces or other molecules for diagnostic or research purposes.
Introduction of Hydroxylamine Functionality in Avermectin (B7782182) Aglycon Synthesis
In the realm of natural product modification, the Avermectin family of compounds, potent antiparasitic agents, has been a subject of extensive synthetic efforts to enhance their biological activity profile. A key modification involves the derivatization of the hydroxyl group at the C13 position of the avermectin aglycone. While the specified reagent, this compound, introduces a hydroxylamine moiety, the documented modifications of Avermectin aglycon focus on etherification of the C13-hydroxyl group.
Specifically, derivatives such as 13-O-(2-methoxyethoxy)methyl avermectin B1a/B1b aglycones have been synthesized. This modification involves the formation of a (2-Methoxyethoxy)methyl (MEM) ether. The likely reagent for this transformation is (2-Methoxyethoxy)methyl chloride (MEM-Cl) in the presence of a base, which protects the hydroxyl group. This process does not introduce a hydroxylamine functional group but rather utilizes the MEM moiety as a protecting group for a pre-existing hydroxyl function on the aglycone scaffold. This strategic protection allows for subsequent chemical transformations on other parts of the complex molecule without affecting the C13-hydroxyl group.
Strategic Incorporation into Bioactive Scaffolds
The hydroxylamine functional group is increasingly recognized as a valuable motif in medicinal chemistry, often serving as a bioisostere for amide or ester groups, which can improve pharmacokinetic properties. The incorporation of O-alkylated hydroxylamines into biologically active scaffolds is a key strategy for developing novel therapeutics.
A pertinent example is the use of related methyl N,O-hydroxylamine linkers to functionalize synthetic derivatives of peptidoglycan (PG), such as muramyl dipeptide (MDP), which are crucial for stimulating the innate immune system. nih.gov Researchers have demonstrated that introducing a methyl N,O-hydroxylamine linker onto MDP maintains the biologically relevant closed-ring structure of the carbohydrate and, importantly, its ability to stimulate an immune response through the Nucleotide-binding Oligomerization Domain-containing protein 2 (Nod2). nih.gov
This modification provides a versatile chemical handle. The terminal amine of the incorporated hydroxylamine linker can be further derivatized using standard N-hydroxylsuccinimide (NHS) chemistry, allowing for bioconjugation to fluorophores or affinity tags. nih.gov This enables the creation of chemical probes to study host-pathogen interactions in detail. nih.gov The principle demonstrated with methyl N,O-hydroxylamine is directly applicable to this compound, where the MEM-protected hydroxylamine could be incorporated into a bioactive scaffold to serve as a stable linker or a core structural element, with the potential for later-stage functionalization after deprotection.
| Scaffold | Reagent | Resulting Functionality | Biological Significance |
| Muramyl Dipeptide (MDP) | Methyl N,O-hydroxylamine | N,O-hydroxylamine linker | Maintains Nod2 stimulation; provides handle for bioconjugation nih.gov |
| General Bioactive Core | This compound | MEM-protected hydroxylamine | Introduces stable, versatile linker or bioisosteric replacement |
Contributions to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds for high-throughput screening. This compound and similar protected hydroxylamines are valuable building blocks in these synthetic campaigns due to their stability and reactive potential.
Solid-Phase Synthesis Methodologies
Solid-phase synthesis provides an efficient platform for constructing libraries of compounds by anchoring a starting material to an insoluble polymer support and performing sequential reactions. free.frwikipedia.org A protected building block like this compound is well-suited for such methodologies.
A representative strategy would involve the immobilization of the hydroxylamine onto a resin, followed by diversification. The primary amine of this compound can be utilized for attachment to a variety of resin linkers, such as the 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions. crsubscription.com Once anchored, the synthesis can proceed in several ways. For instance, if the hydroxylamine is first N-acylated and then attached to the resin via its MEM-ether's hydroxyl group (after a hypothetical modification to introduce one), the free N-H bond could be the point of diversification. However, a more direct approach involves using the free amine as the reactive site for building the library.
The general steps for such a solid-phase synthesis are outlined below:
| Step | Procedure | Purpose |
| 1. Resin Loading | This compound is reacted with a functionalized solid support (e.g., 2-CTC resin). | To anchor the building block to the insoluble support for facile purification. |
| 2. Diversification | The resin-bound hydroxylamine is treated with a library of diverse reactants (e.g., a collection of aldehydes/ketones to form oximes, or acyl chlorides to form N-acyl derivatives). | To generate a library of unique compounds attached to the resin. |
| 3. Cleavage | The completed compounds are cleaved from the solid support using a suitable reagent (e.g., a mild acid like trifluoroacetic acid (TFA) for a 2-CTC linker). | To release the final products into solution for screening and characterization. |
| 4. Purification | The cleaved products are isolated from the spent resin. | To obtain the final library of compounds in a pure form. |
This method allows for the systematic and rapid creation of a library of compounds based on the core hydroxylamine scaffold.
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) is a strategy that aims to produce structurally diverse and complex small molecules, often with three-dimensional character, from a common starting material. frontiersin.orgnih.gov This approach is powerful for exploring novel chemical space in drug discovery. frontiersin.orgdigitellinc.com
This compound serves as an excellent starting point for a DOS campaign. Its primary amine is a nucleophilic handle that can be reacted with a wide array of electrophilic building blocks. A divergent "build/couple/pair" strategy can be employed where the hydroxylamine is the central "build" block.
In a hypothetical DOS workflow, this compound could be reacted with different classes of compounds in parallel. For example:
Pathway A: Reaction with various aldehydes and ketones would yield a library of O-MEM-protected oxime ethers.
Pathway B: Acylation with a diverse set of acid chlorides would produce a library of N-acyl-O-MEM-hydroxylamine derivatives.
Pathway C: Reductive amination with different carbonyl compounds would lead to N-alkylated-O-MEM-hydroxylamines.
Each of these pathways generates a distinct molecular scaffold, and the diversity is further amplified by the variety of building blocks used within each pathway. This strategy efficiently populates a library with structurally distinct molecules, increasing the probability of identifying compounds with interesting biological activities. digitellinc.comresearchgate.net The development of methods for the diversity-oriented synthesis of N,N,O-trisubstituted hydroxylamines highlights the value of this functional group in creating novel compound libraries for fragment-based drug design. researchgate.netnih.gov
O 2 Methoxyethoxy Methyl As a Protecting Group in Organic Chemistry
Cleavage Methodologies and Conditions
The removal of the MEM group, or deprotection, is a critical step that must be performed efficiently and without affecting other functional groups in the molecule. The cleavage of MEM ethers is typically achieved under acidic conditions, utilizing either Brønsted acids or, more distinctively, Lewis acids. total-synthesis.comwikipedia.org The choice of reagent and conditions allows for significant flexibility and selectivity.
MEM ethers can be cleaved using protic (Brønsted) acids. total-synthesis.comlibretexts.org However, they are generally more stable to acidic hydrolysis than other acetal-type protecting groups like THP or MOM ethers. total-synthesis.com This difference in reactivity allows for the selective removal of a THP or MOM group in the presence of a MEM group by using carefully controlled, milder acidic conditions. Cleavage of the MEM group itself often requires stronger acids or more forcing conditions, such as elevated temperatures. total-synthesis.com However, some research indicates that strongly acidic conditions like trifluoroacetic acid can sometimes lead to decomposition rather than clean deprotection, necessitating the development of milder methods. researchgate.net
A significant advantage of the MEM group is its susceptibility to cleavage by Lewis acids. total-synthesis.com The mechanism is believed to involve the bidentate chelation of the Lewis acid to both the acetal (B89532) oxygen and the ether oxygen of the methoxyethoxy side chain. total-synthesis.com This chelation facilitates the cleavage of the C-O bond of the protected alcohol. This chelation-assisted cleavage makes the MEM group significantly more labile to Lewis acids than the simpler MOM group, which lacks the second ether oxygen. total-synthesis.com
A variety of Lewis acids can be employed for MEM deprotection, with the choice of reagent often influencing the selectivity and mildness of the reaction.
Table 3: Selected Lewis Acids for MEM Deprotection
| Lewis Acid Reagent | Typical Conditions | Notes |
|---|---|---|
| Zinc bromide (ZnBr₂) | Anhydrous, in CH₂Cl₂ wikipedia.orgacs.org | A common and effective reagent. |
| Titanium tetrachloride (TiCl₄) | Anhydrous, low temperature total-synthesis.comacs.org | A strong Lewis acid, can be harsh. |
| Cerium(III) chloride (CeCl₃·7H₂O) | Refluxing acetonitrile (B52724) acs.orgacs.org | Exceptionally mild and highly selective. Tolerates many other protecting groups. acs.orgacs.org |
The ability to selectively cleave the MEM group in the presence of a wide range of other protecting groups is its most powerful feature in the synthesis of polyfunctionalized molecules. The development of mild and chemoselective reagents is key to this utility.
One of the most effective methods for this purpose is the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile. acs.orgacs.org These conditions are remarkably mild and neutral, allowing for the rapid deprotection of MEM ethers in high yields while leaving numerous other acid-labile (THP, MOM, Tr), base-labile (Ac), and reduction-labile (Bn) protecting groups completely untouched. acs.orgacs.org This method's compatibility with such a diverse array of functional groups makes it highly valuable in the late stages of complex natural product synthesis. For example, studies have shown the successful deprotection of MEM-protected primary and secondary alcohols without affecting co-existing TBDPS, PMB, or benzylidene acetal groups. acs.org
This high degree of selectivity allows chemists to design synthetic routes where the robust MEM group protects a hydroxyl function through multiple steps involving various reaction conditions, only to be removed cleanly at a late stage without damaging the intricate molecular architecture.
Table 4: Examples of Selective MEM Cleavage with CeCl₃·7H₂O
| Substrate Containing Other Protecting Groups | Product (Alcohol) Yield | Reference |
|---|---|---|
| MEM-protected alcohol with a TBDPS ether | 95% | acs.org |
| MEM-protected alcohol with a PMB ether | 92% | acs.org |
| MEM-protected alcohol with a THP ether | 94% | acs.org |
| MEM-protected alcohol with a MOM ether | 93% | acs.org |
| MEM-protected alcohol with a Benzyl (B1604629) ether (Bn) | 95% | acs.org |
Application in Nucleoside and Oligonucleotide Synthesis
The (2-Methoxyethoxy)methyl (MEM) group, when attached to a hydroxylamine (B1172632), forms O-[(2-Methoxyethoxy)methyl]hydroxylamine. This reagent is a valuable tool in the synthesis of modified nucleosides and oligonucleotides, primarily for introducing a protected aminooxy functional group onto a target molecule. This modification can be strategically placed on the nucleobase or the sugar moiety to create analogues with unique properties for therapeutic or diagnostic applications. springernature.commdpi.com The protection of the hydroxylamine as its MEM ether is crucial for its incorporation, as free hydroxylamines are highly reactive. iris-biotech.de
Protection of Hydroxyl Groups in Nucleotides
In the context of nucleotide chemistry, protecting groups are essential to ensure the chemoselectivity of reactions during the sequential assembly of an oligonucleotide chain. springernature.comjocpr.com While the MEM group is commonly used to protect alcohol functionalities, its application via this compound introduces a MEM-protected aminooxy group (-O-NH-MEM), not a simple MEM-protected hydroxyl group (-O-MEM). However, the principles of protecting hydroxyl groups on the sugar moiety are central to understanding the compatibility of any modification.
The 5'-hydroxyl group of a nucleoside is typically protected with an acid-labile group like dimethoxytrityl (DMT), which is removed before each coupling cycle in solid-phase synthesis. wikipedia.orgumich.eduatdbio.com The 2'-hydroxyl group of ribonucleosides requires a more robust protecting group that is stable to the acidic conditions of DMT removal and the basic conditions of final deprotection of the exocyclic amines. umich.eduglenresearch.com
The MEM group itself is an acetal that is stable to nucleophiles and bases but is cleaved by Lewis or Brønsted acids. total-synthesis.comwikipedia.org This cleavage generally requires stronger acidic conditions than the removal of more labile groups like THP (tetrahydropyranyl) or MOM (methoxymethyl) ethers, allowing for selective deprotection in complex molecules. total-synthesis.comacs.org For instance, the MEM group can be removed with reagents such as zinc bromide (ZnBr₂) in dichloromethane (B109758) or trifluoroacetic acid (TFA). total-synthesis.comresearchgate.net
| Functional Group | Common Protecting Group | Deprotection Condition |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Weak acid (e.g., trichloroacetic acid) |
| 2'-Hydroxyl (RNA) | t-Butyldimethylsilyl (TBDMS) | Fluoride (B91410) source (e.g., TBAF) |
| Exocyclic Amines | Benzoyl (Bz), Acetyl (Ac), Isobutyryl (iBu) | Base (e.g., aqueous ammonia) |
| Phosphate (B84403) | 2-Cyanoethyl | Base (β-elimination) |
This table summarizes common protecting groups used in standard oligonucleotide synthesis, providing context for the compatibility requirements of novel modifications. wikipedia.orgatdbio.com
Compatibility with Oligomerization Reactions
The success of incorporating a modified nucleoside into a growing oligonucleotide chain depends on the stability of its unique functional groups throughout the automated synthesis cycle. wikipedia.org Oligonucleotide synthesis involves a sequence of steps: deprotection of the 5'-hydroxyl group, coupling of the next phosphoramidite (B1245037) monomer, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester linkage. atdbio.comwikipedia.org
The MEM-protected aminooxy group introduced by this compound must withstand these varied chemical environments:
Detritylation: The MEM acetal is generally stable to the mild acidic conditions used to remove the 5'-DMT group, a critical requirement for orthogonal protection. wikipedia.orgtotal-synthesis.com The relative stability of MEM compared to DMT is a key feature that allows its use in such multi-step processes. acs.org
Coupling: The coupling step, which uses an activator like tetrazole, is performed under anhydrous, non-acidic conditions to which the MEM group is inert. umich.edu
Capping and Oxidation: The capping step, typically using acetic anhydride, and the oxidation step, using an iodine solution, are also conditions under which the MEM group is stable. atdbio.comtotal-synthesis.com
Final deprotection of the oligonucleotide involves cleaving the chain from the solid support and removing protecting groups from the phosphate backbone and the nucleobases, usually with aqueous ammonia. atdbio.com The MEM group is stable to these basic conditions. total-synthesis.com Its removal would require a separate, final step using acid, such as aqueous formic acid or TFA, after the oligonucleotide has been fully deprotected and cleaved from the support. total-synthesis.com This orthogonality ensures that the modified group remains intact until its specific removal is desired.
Role in Multi-Step Synthetic Sequences
The MEM group is an acetal-type protecting group for alcohols that exhibits robustness towards a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. total-synthesis.comuwindsor.ca Its key feature is its stability under conditions that cleave other common protecting groups. For example, silyl (B83357) ethers like TBDMS can be removed with fluoride ions, and benzyl (Bn) ethers can be removed by hydrogenolysis, all while leaving a MEM group untouched. uwindsor.ca Conversely, the MEM group is reliably cleaved under acidic conditions (both Brønsted and Lewis acids), which allows for its selective removal. total-synthesis.comwikipedia.org
This differential stability is exploited in multi-step syntheses. A researcher can protect multiple hydroxyl groups with different protecting groups (e.g., MEM, TBDMS, and Benzyl) and then selectively deprotect them at different stages of the synthesis to allow for site-specific reactions. jocpr.comacs.org For instance, a bentonitic earth catalyst has been used for the selective deprotection of THP ethers in the presence of MEM-protected hydroxyl groups, highlighting the MEM group's superior stability under certain mild acidic conditions. acs.org
| Protecting Group | Typical Deprotection Reagent | Stability of MEM Group |
| Tetrahydropyranyl (THP) | Acetic Acid, p-TsOH | Stable |
| t-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium (B224687) fluoride (TBAF) | Stable |
| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Stable |
| Methoxymethyl (MOM) | Stronger Acid (e.g., 6M HCl) | MEM is more stable; selective removal of MOM is possible. |
This table illustrates the orthogonal nature of the MEM protecting group relative to other common alcohol protecting groups, a key feature for its use in multi-step synthesis. wikipedia.orgtotal-synthesis.comacs.orguwindsor.ca
An example of the MEM group's utility can be seen in sequences where neighboring group participation is a possibility. During the deprotection of a MEM ether with a Lewis acid like ZnBr₂, if a nearby hydroxyl group is present, it can intramolecularly attack the intermediate oxonium ion. total-synthesis.com This can lead to the formation of a cyclic acetal, an outcome that must be considered and can sometimes be exploited in a synthetic strategy. This demonstrates the importance of understanding the mechanistic nuances of protecting group chemistry in complex synthetic plans. total-synthesis.com The ability to use a range of deprotection conditions, from strong acids like TFA to milder Lewis acids, provides chemists with the flexibility needed to navigate the intricate pathways of multi-step total synthesis. total-synthesis.comresearchgate.netresearchgate.net
Derivatives and Analogues of O 2 Methoxyethoxy Methyl Hydroxylamine in Research
Synthesis of N- and O-Substituted Analogues
The synthesis of analogues of O-[(2-Methoxyethoxy)methyl]hydroxylamine involves intricate chemical strategies to modify both the N- and O-substituents, allowing for the fine-tuning of molecular properties.
Modified Alkoxy Chains
The modification of the alkoxy chain in O-substituted hydroxylamines is a key strategy to influence their chemical and physical properties. A general and effective method for creating a variety of O-substituted hydroxylamines involves the hydrolysis of O-substituted oximes. For instance, O-methyl, O-allyl, and O-benzyl hydroxylamines can be produced through the hydrolysis of their corresponding O-substituted oxime precursors google.com. A patented process describes the production of O-substituted oximes by reacting an oxime with an organochloride and an alkali-metal hydroxide (B78521) in a non-aqueous alcohol medium google.com. This is particularly useful for generating O-alkyl oximes, which then serve as intermediates google.com.
In a different approach, the synthesis of a uridine (B1682114) analogue, 2'-O-(methylthiomethoxy)methyl uridine, highlights the introduction of more complex alkoxy chains to nucleosides for applications in siRNA technology. wikipedia.org This modification was achieved through the synthesis of a corresponding phosphoramidite (B1245037) reagent, which was then incorporated into RNA oligonucleotides using standard solid-phase synthesis protocols. wikipedia.org The aim of such modifications is often to enhance properties like biological stability. wikipedia.org
Varied N-Substituents
The introduction of various substituents on the nitrogen atom of the hydroxylamine (B1172632) core leads to a diverse array of analogues with distinct functionalities. A facile method for incorporating methyl N,O-hydroxylamine linkers onto complex biomolecules like the muramyl dipeptide (MDP), a component of the bacterial cell wall, has been developed. google.com This reaction proceeds by dissolving the muramyl peptide and methyl N,O-hydroxylamine in a sodium acetate (B1210297) buffer at pH 4.5. google.com This method provides a straightforward way to attach chemical handles for further functionalization, such as bioconjugation with fluorophores using N-hydroxysuccinimide (NHS) chemistry. google.com
Furthermore, the development of synthetic methods for N,N,O-trisubstituted hydroxylamines has expanded the chemical space around this scaffold. nih.gov One such method involves the reaction of alcohol-derived monoperoxyacetals with magnesium amides generated in situ, allowing for the convergent synthesis of these trisubstituted analogues. mdpi.com This approach is compatible with a range of primary and secondary alcohols and various secondary amines, showcasing its broad applicability. mdpi.com
Structure-Reactivity Relationship Studies of Analogues
Understanding the relationship between the structure of this compound analogues and their reactivity is crucial for their application in various chemical and biological systems. A significant area of study has been the investigation of N,N,O-trisubstituted hydroxylamines as isosteres for hydrocarbon, ether, or amine moieties in drug discovery. nih.gov
A matched molecular pair analysis across several series of compounds revealed that replacing a carbon-carbon bond with an N,N,O-trisubstituted hydroxylamine unit typically leads to a decrease in lipophilicity (logP), comparable to the effect of introducing a tertiary amine. nih.gov However, these hydroxylamine analogues are weakly basic and thus exhibit greater logD7.4 values than their tertiary amine counterparts. nih.gov This modulation of lipophilicity and basicity can be leveraged to improve pharmacokinetic properties. For example, the incorporation of the N,N,O-trisubstituted hydroxylamine moiety has been shown to enhance metabolic stability and reduce human plasma protein binding when compared to the corresponding hydrocarbon and ether units. nih.gov
The table below summarizes the effect of replacing different chemical moieties with an N,N,O-trisubstituted hydroxylamine on key physicochemical properties.
| Original Moiety | Replacement Moiety | Effect on logP | Effect on logD7.4 | Impact on Metabolic Stability |
| Hydrocarbon (-CHR–CH₂−) | N,N,O-trisubstituted hydroxylamine (−NR–OR′−) | Decrease | Greater than tertiary amines | Improved |
| Ether (-CHR–OR′−) | N,N,O-trisubstituted hydroxylamine (−NR–OR′−) | Not specified | Not specified | Improved |
| Amine (-NR–CHR′−) | N,N,O-trisubstituted hydroxylamine (−NR–OR′−) | Comparable to tertiary amine | Greater than tertiary amines | Not specified |
Development of Specialized Reagents Based on the Core Scaffold
The O-substituted hydroxylamine scaffold has been the basis for the development of a variety of specialized reagents for organic synthesis. These reagents often function as electrophilic aminating agents, providing a source of an amino group for the formation of C-N, N-N, O-N, and S-N bonds. rsc.org Examples of such reagents include 2,4-dinitrophenylhydroxylamine (DPH), O-(diphenylphosphinyl)hydroxylamine (DPPH), and hydroxylamine-O-sulfonic acid (HOSA). rsc.org These reagents can facilitate stereoselective and regioselective reactions, often without the need for expensive metal catalysts. rsc.org
In the realm of bioconjugation, O-substituted hydroxylamines have been utilized as linkers. For instance, methyl N,O-hydroxylamine has been attached to muramyl dipeptide to create probes for studying host-pathogen interactions. google.com The resulting amine handle allows for the subsequent attachment of fluorophores, affinity tags, or cross-linking moieties. google.com
The following table lists some specialized reagents based on the O-substituted hydroxylamine scaffold and their primary applications.
| Reagent | Abbreviation | Primary Application |
| 2,4-Dinitrophenylhydroxylamine | DPH | Electrophilic amination |
| O-(Diphenylphosphinyl)hydroxylamine | DPPH | Electrophilic amination |
| Hydroxylamine-O-sulfonic acid | HOSA | Electrophilic amination |
| Methyl N,O-hydroxylamine | - | Linker for bioconjugation |
Impurity Profiling and Formation Mechanisms in Complex Mixtures
The control of impurities is a critical aspect of chemical process development. In the synthesis of complex molecules that may involve O-substituted hydroxylamine intermediates or related structures, understanding the formation of impurities is essential for ensuring the quality and purity of the final product.
During the process development of the drug Brigatinib, several impurities were identified and their formation mechanisms were investigated. nih.gov For example, one impurity was found to form through the oxidation of a raw material, while another arose from the pyrolysis of the solvent dimethylformamide (DMF). nih.gov A third impurity was generated via the HCl-catalyzed decomposition of an intermediate. nih.gov By understanding these pathways, strategies were developed to mitigate impurity formation, such as sparging the reaction mixture with nitrogen to prevent oxidation and selecting alternative solvents to avoid pyrolysis. nih.gov
In another example, during the scale-up synthesis of a new drug candidate, six process-related impurities were identified and synthesized. nih.gov It was observed that increasing the reaction temperature and prolonging the reaction time led to an increase in the formation of these impurities. nih.gov By carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reagents, the levels of these impurities could be minimized. nih.gov The purification process, including the choice of crystallization solvents, also played a crucial role in achieving high purity of the final product. nih.gov
These case studies highlight the importance of systematic investigation into potential side reactions and degradation pathways to control impurities in syntheses involving complex intermediates.
Analytical and Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of O-[(2-Methoxyethoxy)methyl]hydroxylamine, providing detailed information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, the protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylene (B1212753) protons adjacent to the oxygen of the hydroxylamine (B1172632) moiety (O-CH₂ -O) are expected to resonate as a singlet. The protons of the ethoxy group will present as two triplets, corresponding to the -O-CH₂ -CH₂-O- and -O-CH₂-CH₂ -O- moieties, respectively, due to spin-spin coupling with their neighbors. The methoxy (B1213986) group (-OCH₃ ) will appear as a distinct singlet.
The ¹³C NMR spectrum provides complementary information. The carbon atom of the methylene group bonded to the hydroxylamine oxygen (O-C H₂-O) will have a characteristic chemical shift. The two carbon atoms of the ethoxy bridge will be distinguishable, as will the carbon of the terminal methoxy group. Predicted NMR data serves as a valuable reference for spectral interpretation np-mrd.orgnp-mrd.orgnp-mrd.org. The analysis of related O-substituted hydroxylamines, such as O-(2-iodobenzyl) hydroxylamine, further supports the assignment of chemical shifts, particularly the notable shift of the benzylic methylene unit adjacent to the hydroxylamine group researchgate.net.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OC H₂ONH₂ | ~4.8 - 5.0 | ~75 - 80 |
| -OCH₂C H₂O- | ~3.6 - 3.8 | ~68 - 72 |
| -OC H₂CH₂O- | ~3.5 - 3.7 | ~70 - 75 |
| C H₃O- | ~3.3 - 3.4 | ~58 - 60 |
| -ONH₂ | Broad singlet | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to deduce its structural features through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound.
The fragmentation of O-alkylhydroxylamines is characterized by specific cleavage patterns. Alpha-cleavage, the breaking of the bond adjacent to the heteroatom, is a common fragmentation pathway for ethers and amines libretexts.orglibretexts.orgyoutube.com. For this compound, cleavage of the C-O and N-O bonds is anticipated. The fragmentation of related hydroxylamine derivatives often involves the loss of small neutral molecules researchgate.net. For instance, the mass spectra of silylated hydroxylamines show characteristic fragmentation patterns that can be used for their identification nist.gov. The fragmentation of ethers often involves cleavage alpha to the oxygen atom libretexts.org. Therefore, characteristic fragments for this compound would likely include ions resulting from the loss of the methoxyethoxy group, the methoxy group, or the entire (2-methoxyethoxy)methyl substituent.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | [CH₃OCH₂CH₂OCH₂ONH₂]⁺ | 121 |
| [M - OCH₃]⁺ | [CH₂CH₂OCH₂ONH₂]⁺ | 90 |
| [M - CH₂OCH₃]⁺ | [OCH₂CH₂ONH₂]⁺ | 76 |
| [M - OCH₂CH₂OCH₃]⁺ | [CH₂ONH₂]⁺ | 46 |
| [CH₃OCH₂CH₂O]⁺ | CH₃OCH₂CH₂O⁺ | 75 |
| [CH₃OCH₂]⁺ | CH₃OCH₂⁺ | 45 |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum provides a "molecular fingerprint" based on the vibrational frequencies of the chemical bonds uobasrah.edu.iq.
The presence of the primary amine (-NH₂) group will be indicated by two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected to appear around 1590-1650 cm⁻¹. The C-O-C ether linkages will exhibit strong stretching vibrations in the fingerprint region, typically between 1050 and 1150 cm⁻¹ nist.gov. The N-O stretching vibration of the hydroxylamine moiety is also a key diagnostic peak, generally observed in the 850-1050 cm⁻¹ range aanda.orgresearchgate.netarxiv.orgaanda.org. The C-H stretching vibrations of the methylene and methyl groups will be present in the 2850-3000 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the O-substitution on the hydroxylamine.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Ether (C-O-C) | C-O Stretch | 1050 - 1150 (strong) |
| Hydroxylamine (N-O) | N-O Stretch | 850 - 1050 |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are crucial for assessing the purity of this compound and for its isolation from reaction mixtures.
Due to the polar nature and lack of a strong chromophore in hydroxylamines, direct analysis can be challenging nih.govbiomedgrid.com. Therefore, pre-column derivatization is often employed to enhance detectability and improve chromatographic separation biomedgrid.comrsc.orgresearchgate.net. Reagents such as benzaldehyde (B42025) or 9-fluorenylmethyl chloroformate can be used to form stable derivatives with enhanced UV absorbance biomedgrid.comrsc.org. Reversed-phase HPLC (RP-HPLC) is a common mode of separation for these derivatives, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) nih.govbiomedgrid.comrsc.orgresearchgate.net. The purity of the compound can be determined by calculating the peak area percentage of the main derivative peak relative to any impurity peaks.
Gas chromatography can also be utilized, particularly for the analysis of volatile derivatives of hydroxylamine. Similar to HPLC, derivatization is often necessary to improve volatility and thermal stability biomedgrid.com. The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives chromforum.org.
The synthesis of O-substituted hydroxylamines can be achieved by methods such as the O-alkylation of N-hydroxycarbamates followed by deprotection, which can influence the impurity profile of the final product organic-chemistry.org.
Advanced Spectroscopic Methods for Detailed Structural Analysis
For a more in-depth structural analysis and to resolve any ambiguities, advanced spectroscopic methods can be employed. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.
Infrared multiple photon dissociation (IRMPD) spectroscopy, coupled with mass spectrometry, can provide detailed structural information by comparing experimental IR spectra of mass-selected ions with theoretical spectra calculated using methods like Density Functional Theory (DFT). This technique has been successfully applied to study the intrinsic binding modes of cations to hydroxylamine derivatives.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The current synthesis of O-[(2-Methoxyethoxy)methyl]hydroxylamine and related O-alkyl hydroxylamines often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic strategies.
A primary area of focus will be the exploration of catalytic methods that minimize the use of stoichiometric reagents. For instance, the development of catalytic systems for the direct O-alkylation of hydroxylamine (B1172632) or its derivatives with (2-methoxyethoxy)methyl chloride (MEM-Cl) could offer a more atom-economical alternative to classical Williamson ether synthesis-type reactions. Research into earth-abundant metal catalysts or organocatalysts for this transformation is a promising direction.
Furthermore, the principles of green chemistry could be more deeply integrated into the synthetic process. This includes the investigation of alternative, safer solvents to replace commonly used volatile organic compounds, and the design of processes that operate at lower temperatures and pressures, thereby reducing energy consumption. The development of one-pot procedures or telescoped reactions, where multiple synthetic steps are carried out in a single reactor without isolation of intermediates, would also contribute to a more sustainable production of MEM-hydroxylamine.
Another avenue for future exploration is the use of flow chemistry. Continuous flow reactors can offer enhanced safety, better control over reaction parameters, and easier scalability compared to batch processes. Developing a continuous flow synthesis of MEM-hydroxylamine could lead to a more efficient and sustainable manufacturing process.
Exploration of New Reactivity Modes and Catalytic Applications
While MEM-hydroxylamine is primarily recognized as a protected form of hydroxylamine, its own reactivity remains a fertile ground for discovery. Future research should aim to uncover and harness novel reactivity modes beyond its current applications.
One intriguing possibility lies in the development of catalytic cycles where the MEM-group is not merely a protecting group but an active participant in the reaction. For example, the ether linkages in the MEM group could potentially coordinate to metal centers, influencing the reactivity and selectivity of catalytic transformations.
The exploration of MEM-hydroxylamine in asymmetric catalysis is another promising frontier. Chiral ligands derived from or incorporating the MEM-hydroxylamine moiety could be designed and synthesized for a variety of enantioselective transformations.
Furthermore, the reactivity of the N-O bond in MEM-hydroxylamine could be further exploited. While it is known to participate in reactions like oxime formation, its potential in other transformations, such as electrophilic amination or as a precursor to nitrenoid species under specific catalytic conditions, warrants investigation. Recent studies on the reactivity of hydroxylamines with cyclopropenones to achieve latent biocompatible cleavage reactions open up new avenues for the controlled release of molecules, a strategy that could be explored with MEM-hydroxylamine. nih.gov
The potential for MEM-hydroxylamine to act as a ligand or a reagent in transition-metal-catalyzed reactions is also an area ripe for exploration. For example, its interaction with nickel complexes has been shown to result in various adducts, suggesting its potential to modulate the properties of catalytic species. rsc.org
Advanced Computational Modeling for Predictive Reactivity
The use of computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in accelerating the discovery and optimization of reactions involving MEM-hydroxylamine. Future research should leverage advanced computational modeling to gain deeper insights into the reactivity and properties of this compound.
DFT calculations can be employed to:
Elucidate Reaction Mechanisms: Computational studies can map out the potential energy surfaces of reactions involving MEM-hydroxylamine, helping to identify transition states and intermediates. This is crucial for understanding the factors that control reactivity and selectivity. For instance, theoretical analysis has been vital in understanding the intermolecular Cope-type hydroamination of alkenes and alkynes using hydroxylamines. acs.org
Predict Novel Reactivity: By simulating the interaction of MEM-hydroxylamine with various substrates and catalysts, computational models can predict new and unexpected reaction pathways. This predictive power can guide experimental work, saving time and resources.
Design Novel Catalysts: Computational screening can be used to design new catalysts with enhanced activity and selectivity for transformations involving MEM-hydroxylamine. By modeling the interaction of the substrate with different catalyst architectures, researchers can identify promising candidates for synthesis and testing.
Understand Spectroscopic Data: Computational modeling can aid in the interpretation of experimental data, such as NMR and IR spectra, by correlating calculated properties with observed measurements.
The synergy between computational predictions and experimental validation will be key to unlocking the full potential of MEM-hydroxylamine in a rational and efficient manner.
Integration into Emerging Synthetic Methodologies
The unique properties of MEM-hydroxylamine make it a prime candidate for integration into a variety of modern and emerging synthetic methodologies. Future research will likely see its application in increasingly sophisticated and impactful areas.
Bioconjugation and Chemical Biology: The aminooxy group of deprotected MEM-hydroxylamine is a powerful tool for bioconjugation, allowing for the site-specific modification of biomolecules through oxime ligation. Future work could focus on developing novel bioconjugation strategies that leverage the specific properties of the MEM protecting group, perhaps enabling sequential or multi-step labeling protocols. Its use in the development of probes for studying biological processes, similar to how methyl N,O-hydroxylamine linkers are used to functionalize peptidoglycan fragments, is a promising avenue. nih.gov The development of bioorthogonal cleavage reactions for hydroxylamines also points towards potential applications in the controlled activation of therapeutic agents within a cellular environment. nih.govnih.gov
Prodrug Development: The concept of using hydroxylamine derivatives in prodrug design is gaining traction. The MEM group could be incorporated into prodrug strategies where its cleavage, triggered by a specific physiological condition, unmasks an active therapeutic agent. This approach could be particularly useful for improving the pharmacokinetic properties or reducing the off-target toxicity of drugs.
Automated Synthesis and High-Throughput Screening: The stability and well-defined reactivity of MEM-hydroxylamine make it suitable for use in automated synthesis platforms. These systems can rapidly generate large libraries of compounds for high-throughput screening in drug discovery and materials science. Future research could focus on developing robust protocols for the use of MEM-hydroxylamine in these automated workflows.
Materials Science: The incorporation of the MEM-hydroxylamine functionality into polymers and other materials could lead to the development of novel "smart" materials. For example, materials that can release a payload or change their properties in response to a specific chemical stimulus that cleaves the MEM group could be designed for applications in drug delivery, sensing, or self-healing materials.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple protecting group into a versatile and powerful tool for innovation across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
